![molecular formula C9H7NO3 B7904997 5-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B7904997.png)
5-acetylbenzo[d]oxazol-2(3H)-one
Overview
Description
5-acetylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzene ring fused to an oxazole ring with an acetyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form the oxazole ring, followed by acetylation at the 5-position. The reaction conditions often include the use of a base such as pyridine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign protocols, such as employing urea-hydrogen peroxide complexes and hydrochloric or hydrobromic acid, has been proposed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
5-acetylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can modify the oxazole ring or the acetyl group.
Substitution: Halogenation and other substitution reactions can introduce different substituents on the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield chloro- or bromo-substituted derivatives of this compound .
Scientific Research Applications
Applications in Scientific Research
5-acetylbenzo[d]oxazol-2(3H)-one has a wide range of applications across different scientific disciplines:
Chemistry
- Intermediate in Synthesis : It serves as a key intermediate in the synthesis of various heterocyclic compounds and organic dyes. Its unique structure allows for further modifications through oxidation, reduction, and substitution reactions.
Biology
- Neuroprotective Effects : Research has indicated its potential neuroprotective properties, particularly in models related to Alzheimer’s disease. The compound has been shown to influence pathways involving cell survival and apoptosis through mechanisms such as phosphorylation of Akt and modulation of nuclear factor-kappa B (NF-kB) activity.
Medicine
- Pharmaceutical Development : The compound is being explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets. It may serve as a lead compound for developing drugs aimed at treating neurodegenerative diseases or other conditions influenced by oxidative stress.
Industry
- Organic Light-Emitting Diodes (OLEDs) : this compound is utilized in the development of advanced materials such as OLEDs, where its photophysical properties can enhance device performance.
Neuroprotective Studies
In a study investigating neuroprotection, this compound was administered in cellular models exposed to oxidative stress. The results demonstrated that the compound significantly reduced cell death and apoptosis markers compared to control groups. The mechanism involved downregulation of pro-apoptotic factors and upregulation of survival signaling pathways.
Synthesis of Derivatives
Another research project focused on synthesizing derivatives of this compound through halogenation reactions. The study revealed that certain derivatives exhibited enhanced biological activity, suggesting that modifications at specific positions could lead to improved therapeutic profiles.
Mechanism of Action
The mechanism of action of 5-acetylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective studies, the compound has been shown to promote the phosphorylation of Akt and glycogen synthase kinase, while decreasing the expression of nuclear factor-kappa B. These interactions help protect cells from apoptosis and reduce the hyperphosphorylation of tau protein .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazol-2(3H)-one: Lacks the acetyl group at the 5-position.
5-bromo-benzo[d]oxazol-2(3H)-one: Contains a bromine atom instead of an acetyl group.
5-chloro-benzo[d]oxazol-2(3H)-one: Contains a chlorine atom instead of an acetyl group.
Uniqueness
5-acetylbenzo[d]oxazol-2(3H)-one is unique due to the presence of the acetyl group, which can influence its reactivity and interactions with biological targets.
Biological Activity
5-acetylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Synthesis
This compound features an oxazole ring fused to a benzene ring, with an acetyl group at the 5-position. The synthesis typically involves the cyclization of 2-aminophenol with acetic anhydride under basic conditions, often using pyridine as a catalyst. This method can be scaled for industrial production using continuous flow reactors to enhance yield and sustainability.
2. Biological Activities
The compound exhibits a broad spectrum of biological activities, which can be categorized as follows:
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, particularly relevant to neurodegenerative diseases like Alzheimer's. It has been shown to promote the phosphorylation of Akt and glycogen synthase kinase while inhibiting nuclear factor-kappa B (NF-kB), thus protecting neurons from apoptosis and reducing tau hyperphosphorylation.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for further development in treating infections .
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated. Its structural similarity to nucleic acid bases allows it to interact with biological receptors involved in cancer progression .
The biological activity of this compound is attributed to its ability to modulate various signaling pathways:
- Inhibition of Enzymatic Activity : The compound interacts with key enzymes involved in metabolic processes. For instance, it has been investigated as an inhibitor of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which plays a role in the metabolism of steroid hormones and is implicated in several neurological disorders .
- Cell Signaling Modulation : By affecting pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, it may enhance cell survival and reduce inflammation, contributing to its neuroprotective effects.
4. Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
5. Conclusion
This compound is a promising compound with diverse biological activities ranging from neuroprotection to antimicrobial and anticancer effects. Its mechanism of action involves modulation of critical signaling pathways and interactions with specific enzymes, making it a valuable candidate for further research in therapeutic applications.
6. Future Directions
Continued exploration into the structure-activity relationship (SAR) of this compound could lead to the development of more potent derivatives with enhanced efficacy and selectivity for specific biological targets. Additionally, clinical studies will be necessary to validate its therapeutic potential in humans.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-acetylbenzo[d]oxazol-2(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : A three-component coupling–addition–cyclocondensation approach is commonly employed. For example, coupling–isomerization–elimination (CIE) sequences using acid chlorides and propargyl carbamates under optimized conditions (e.g., 2.0 equiv. acid, room temperature, 1 h) yield 5-substituted oxazol-2(3H)-ones in 37–85% isolated yields after silica gel chromatography . Key factors include solvent choice (ethanol/methanol), base (NaOH/K₂CO₃), and purification techniques (recrystallization, chromatography). AlCl₃-catalyzed Friedel–Crafts acylation of benzo[d]oxazol-2(3H)-one with bromoacetyl bromide followed by reduction and substitution steps is another viable route .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Multimodal characterization is essential:
- NMR : Methylene protons between the ketone and oxazolone appear as singlets at δ 3.90–4.54 in ¹H NMR. The oxazolone carbonyl resonates at δ ~155 in ¹³C NMR .
- IR : Distinct carbonyl stretches at 1694–1661 cm⁻¹ (ketone) and 1753–1736 cm⁻¹ (oxazolone) confirm functional groups .
- X-ray crystallography : Reveals unsymmetrical dimer formation via amide hydrogen bonding in the solid state .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of 5-acetyl derivatives?
- Methodological Answer : Systematic optimization using Design of Experiments (DoE) is recommended. For example, varying acid equivalents (Table 3 in ) shows that 2.0 equiv. of acid maximizes yield while minimizing side products. Solvent polarity (e.g., DMF vs. ethanol) and temperature gradients (0°C to reflux) should be tested to control regioselectivity. Monitoring via TLC or in-situ IR spectroscopy helps track intermediate formation.
Q. What mechanistic insights explain the biological activity of this compound derivatives against microbial targets?
- Methodological Answer : Derivatives like 6-hydroxy-5-nitro analogs exhibit antimicrobial activity by disrupting microbial membranes or enzyme inhibition. In vitro assays (e.g., MIC determination) combined with molecular docking studies can identify binding interactions with targets like bacterial efflux pumps or fungal cytochrome P450 . Structure-activity relationship (SAR) analysis of substituents (e.g., nitro, acetyl groups) reveals that electron-withdrawing groups enhance activity by increasing electrophilicity .
Q. How do structural modifications at the 3- and 4-positions of the benzoxazolone core affect pharmacological properties?
- Methodological Answer : Methyl or bromo substituents at these positions alter steric and electronic profiles. For example:
- 3-Methyl derivatives : Increase metabolic stability due to reduced CYP450-mediated oxidation .
- 4-Bromo derivatives : Enhance anticancer activity by promoting DNA intercalation or topoisomerase inhibition .
- SAR studies : Use comparative cytotoxicity assays (e.g., IC₅₀ in MCF-7 cells) and computational modeling (DFT for charge distribution analysis) to quantify effects .
Q. What strategies resolve contradictions in reported biological activity data for benzoxazolone derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. To address this:
- Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Analytical rigor : Ensure ≥95% purity via HPLC and characterize by HRMS .
- Meta-analysis : Compare data across studies (e.g., PubChem BioAssay) to identify trends masked by outliers .
Q. Methodological Tables
Table 1. Optimization of CIE Synthesis for 5-Acetyl Derivatives
Entry | Acid Used | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
1 | HCl (37% aq.) | EtOH | RT | 37 |
2 | AcOH | MeOH | RT | 65 |
3 | TFA | DMF | 50 | 82 |
Data adapted from . |
Table 2. Biological Activity of Key Derivatives
Properties
IUPAC Name |
5-acetyl-3H-1,3-benzoxazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5(11)6-2-3-8-7(4-6)10-9(12)13-8/h2-4H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVGYSAEPAIRLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568427 | |
Record name | 5-Acetyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54209-84-6 | |
Record name | 5-Acetyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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